
1-Hydroxy-8-methoxy-2-(2-methylpropyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione is an anthraquinone derivative Anthraquinones are a class of naturally occurring organic compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the anthracene core.
Functional Group Introduction: The hydroxyl, isobutyl, and methoxy groups are introduced through a series of reactions, including Friedel-Crafts alkylation, hydroxylation, and methylation.
Oxidation: The final step involves the oxidation of the anthracene derivative to form the quinone structure.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted anthraquinones and hydroquinones.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential in biological studies, particularly in understanding the mechanisms of action of anthraquinone derivatives.
Medicine: Research has indicated potential medicinal applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its biological activities. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Hydroxy-2-methoxyanthracene-9,10-dione: Similar in structure but lacks the isobutyl group, leading to different biological activities and applications.
2-Hydroxy-1-methoxyanthracene-9,10-dione: Another closely related compound with variations in the position of functional groups, affecting its reactivity and uses.
1,4-Dihydroxy-2-methoxyanthracene-9,10-dione: Contains additional hydroxyl groups, which can enhance its biological activity and solubility.
The uniqueness of 1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
139565-35-8 |
|---|---|
Molekularformel |
C19H18O4 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
1-hydroxy-8-methoxy-2-(2-methylpropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H18O4/c1-10(2)9-11-7-8-13-16(17(11)20)19(22)15-12(18(13)21)5-4-6-14(15)23-3/h4-8,10,20H,9H2,1-3H3 |
InChI-Schlüssel |
XZQGIFIIFDCRPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


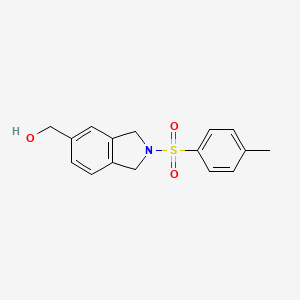

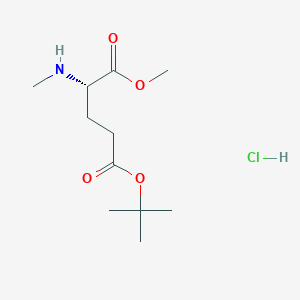


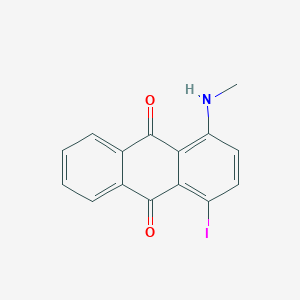
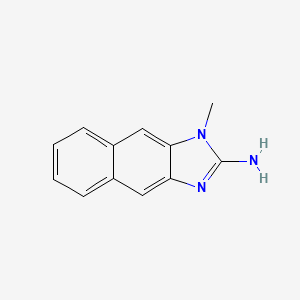

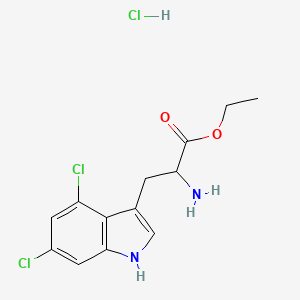
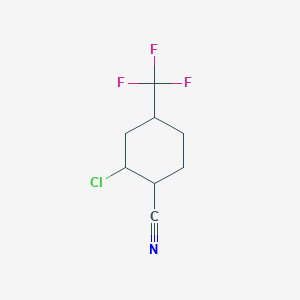
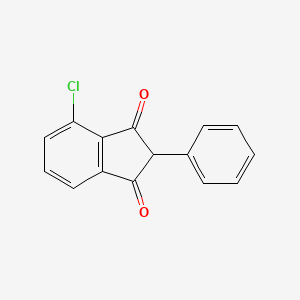
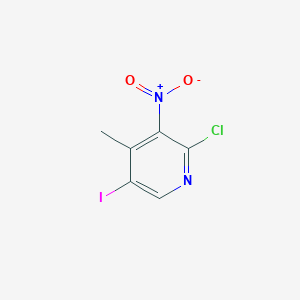
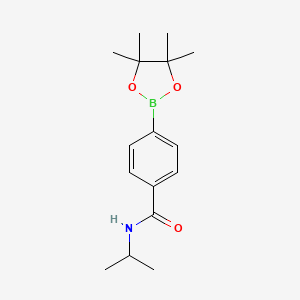
![azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B13134739.png)
